molecular formula C12H15N3O3 B11053872 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

Cat. No.: B11053872
M. Wt: 249.27 g/mol
InChI Key: HZFTVPWQDIGUEK-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding amide. This amide undergoes cyclization to form the desired cyclopentene ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The exact mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine apart is its unique cyclopentene ring structure combined with the dimethoxyphenyl group. This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

InChI

InChI=1S/C12H15N3O3/c1-16-10-4-3-9(7-11(10)17-2)5-6-15-8-12(13)18-14-15/h3-4,7-8,13H,5-6H2,1-2H3

InChI Key

HZFTVPWQDIGUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC[N+]2=CC(=N)O[N-]2)OC

Origin of Product

United States

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